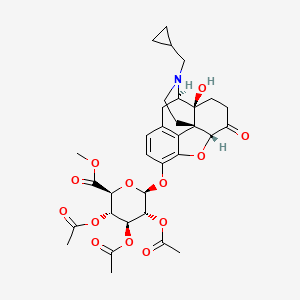
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester (1.0mg/ml in Acetonitrile) is a derivative of naltrexone, a well-known opioid receptor antagonist. This compound is characterized by the presence of acetylated glucuronic acid and methyl ester groups, which enhance its solubility and stability in organic solvents like acetonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester typically involves the glucuronidation of naltrexone. This process can be facilitated by using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor in the presence of a catalyst such as bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.
Substitution: The ester and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized forms, and substituted analogs, depending on the specific reaction conditions .
Scientific Research Applications
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of naltrexone metabolites and other derivatives.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating opioid addiction and other conditions.
Industry: Utilized in the development of analytical standards and reference materials for quality control
Mechanism of Action
The mechanism of action of Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester involves its interaction with opioid receptors. The compound acts as an antagonist, blocking the effects of opioid agonists by binding to the receptors without activating them. This prevents the typical opioid-induced cellular responses, thereby reducing the effects of opioid drugs .
Comparison with Similar Compounds
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: Another glucuronide derivative with similar structural features but different functional groups
Methyl acetobromo-α-D-glucuronate: A related compound used in similar synthetic applications.
Uniqueness
Naltrexone 2,3,4-Tri-O-acetyl-O-Beta-D-glucuronic Acid Methyl Ester is unique due to its specific combination of naltrexone and acetylated glucuronic acid, which enhances its solubility and stability. This makes it particularly useful in organic synthesis and analytical applications .
Properties
Molecular Formula |
C33H39NO13 |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H39NO13/c1-15(35)42-25-26(43-16(2)36)28(44-17(3)37)31(47-27(25)30(39)41-4)45-21-8-7-19-13-22-33(40)10-9-20(38)29-32(33,23(19)24(21)46-29)11-12-34(22)14-18-5-6-18/h7-8,18,22,25-29,31,40H,5-6,9-14H2,1-4H3/t22-,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1 |
InChI Key |
YNIGHJDOOLBUBT-PPJWXUBYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@@H]5[C@]6([C@]4(CCN5CC7CC7)[C@@H](O3)C(=O)CC6)O)C=C2)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6(C4(CCN5CC7CC7)C(O3)C(=O)CC6)O)C=C2)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















